molecular formula C10H15BO3 B580932 (3-Methyl-5-propoxyphenyl)boronic acid CAS No. 1256346-06-1

(3-Methyl-5-propoxyphenyl)boronic acid

Cat. No.: B580932
CAS No.: 1256346-06-1
M. Wt: 194.037
InChI Key: JVIXETMMBNQDES-UHFFFAOYSA-N
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Description

(3-Methyl-5-propoxyphenyl)boronic acid is an organoboron compound with the molecular formula C10H15BO3. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a methyl and a propoxy group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-5-propoxyphenyl)boronic acid typically involves the reaction of 3-methyl-5-propoxyphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction conditions include:

    Reagents: 3-Methyl-5-propoxyphenyl magnesium bromide, trimethyl borate

    Solvent: Anhydrous ether

    Temperature: Room temperature to reflux

    Atmosphere: Inert (e.g., nitrogen or argon)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-5-propoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), temperature (80-100°C).

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Esterification: Alcohols, acid catalysts.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Oxidation: Phenols

    Esterification: Boronic esters

Mechanism of Action

The mechanism of action of (3-Methyl-5-propoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 3-Methylphenylboronic acid
  • 5-Propoxyphenylboronic acid

Uniqueness

(3-Methyl-5-propoxyphenyl)boronic acid is unique due to the presence of both a methyl and a propoxy group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .

Properties

IUPAC Name

(3-methyl-5-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO3/c1-3-4-14-10-6-8(2)5-9(7-10)11(12)13/h5-7,12-13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVIXETMMBNQDES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)OCCC)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681645
Record name (3-Methyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256346-06-1
Record name Boronic acid, B-(3-methyl-5-propoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256346-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-5-propoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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